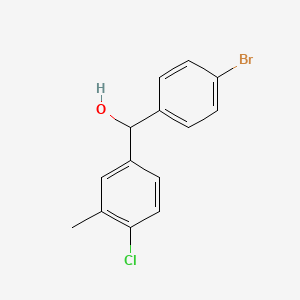4-Bromo-4'-chloro-3'-methylbenzhydrol
CAS No.:
Cat. No.: VC13517919
Molecular Formula: C14H12BrClO
Molecular Weight: 311.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H12BrClO |
|---|---|
| Molecular Weight | 311.60 g/mol |
| IUPAC Name | (4-bromophenyl)-(4-chloro-3-methylphenyl)methanol |
| Standard InChI | InChI=1S/C14H12BrClO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8,14,17H,1H3 |
| Standard InChI Key | JAIYZIBWZGAPSC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(C2=CC=C(C=C2)Br)O)Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)C(C2=CC=C(C=C2)Br)O)Cl |
Introduction
4-Bromo-4'-chloro-3'-methylbenzhydrol is a halogenated organic compound belonging to the benzhydrol family. It is characterized by its molecular formula, C14H12BrClO, and molecular weight of 311.6015 g/mol . This compound features a hydroxyl group (-OH) attached to a benzhydrol framework, along with bromo and chloro substituents, which are critical for its chemical and biological properties.
Synthesis of 4-Bromo-4'-chloro-3'-methylbenzhydrol
The synthesis of 4-Bromo-4'-chloro-3'-methylbenzhydrol typically involves electrophilic aromatic substitution reactions. These reactions require precise control over temperature, reaction time, and solvent choice to optimize yield and purity. The compound can be synthesized from appropriate benzhydrol precursors through a series of halogenation steps.
Spectroscopic Characterization
Characterization of 4-Bromo-4'-chloro-3'-methylbenzhydrol often involves Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These techniques provide insights into the compound's functional groups and molecular interactions.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Functional Groups |
|---|---|---|---|
| 4-Bromo-4'-chloro-3'-methylbenzhydrol | C14H12BrClO | 311.6015 g/mol | Hydroxyl, Bromo, Chloro |
| 4-Chloro-3-fluoro-4'-methylbenzhydrol | C14H12ClFO | 250.7 g/mol | Hydroxyl, Chloro, Fluoro |
| 4-Bromochlorobenzene | C6H4BrCl | 191.45 g/mol | Bromo, Chloro |
This table highlights the differences in molecular structure and functional groups among related compounds, which can influence their chemical behavior and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume